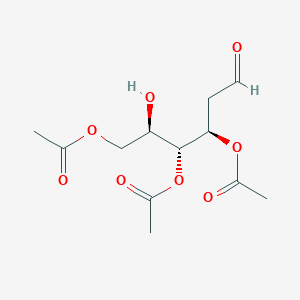

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Description

Foundational Significance in Glycoscience Research

The importance of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose in glycoscience stems from its utility as a versatile precursor for creating a wide array of significant biomolecules. chemimpex.com Researchers utilize this compound extensively in the synthesis of complex oligosaccharides and glycosides, which are molecules involved in fundamental biological processes such as cell-cell recognition and immune responses. chemimpex.comontosight.ai

Key research applications include:

Synthesis of Nucleosides: The compound is a key intermediate in the chemical synthesis of various nucleoside analogues, which form the basis for many antiviral and anticancer drugs. chemimpex.com

Glycosylation Reactions: It functions as a glycosyl donor, a molecule that provides the sugar portion in a glycosylation reaction. This process is essential for creating specific glycosidic bonds to build complex carbohydrate structures or to attach sugars to other molecules (aglycones). chemimpex.comresearchgate.net

Enzyme Studies: The acetylated deoxysugar is used in the study of enzyme-substrate interactions and carbohydrate recognition processes. The acetyl groups provide stability and protect the hydroxyl groups, allowing for controlled chemical modifications and functionalization. chemimpex.com

The strategic placement of acetyl groups and the absence of the C-2 hydroxyl group allow for selective chemical reactions, facilitating the controlled and efficient synthesis of target molecules with high yields. chemimpex.com

Contextualization within D-Glucopyranose Derivatives and Deoxysugars in Synthetic Organic Chemistry

This compound belongs to two important classes of compounds in organic chemistry: D-glucopyranose derivatives and deoxysugars.

D-Glucopyranose Derivatives: D-glucopyranose is the cyclic six-membered ring form of D-glucose, the most abundant monosaccharide. ontosight.aiwikipedia.orgnih.gov D-glucopyranose derivatives are compounds synthesized through chemical modifications of the glucose molecule. ontosight.ai These modifications, such as the addition of acetyl groups in this compound, alter the molecule's chemical properties like solubility and reactivity, making them suitable for specific applications in areas like drug delivery and pharmaceutical development. chemimpex.comontosight.ai

Deoxysugars: Deoxysugars are carbohydrates in which one or more hydroxyl (-OH) groups have been replaced by a hydrogen atom. ontosight.airesearchgate.net The "2-deoxy" in the compound's name signifies that the hydroxyl group on the second carbon atom of the pyranose ring is absent. ontosight.ai This structural feature is of profound biological significance, as 2-deoxysugars are critical components of many bioactive natural products. nih.govresearchgate.netnih.gov These natural products include therapeutically valuable agents such as antibiotics, anticancer drugs (e.g., landomycin), and cardiac glycosides (e.g., digitoxin). nih.govresearchgate.net

In synthetic organic chemistry, the creation of 2-deoxyglycosidic linkages presents a significant challenge because the C-2 hydroxyl group is often used to control the stereochemical outcome of glycosylation reactions through "neighboring group participation". researchgate.netnih.gov The absence of this group means that controlling the formation of the desired anomer (α or β) is more difficult. researchgate.net Therefore, compounds like this compound are highly valuable as they serve as specialized starting materials for developing synthetic methods to overcome these challenges and access biologically potent molecules. nih.govacs.org

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate (B1210297) nih.gov |

| Molecular Formula | C₁₂H₁₈O₈ chemimpex.comnih.gov |

| Molecular Weight | 290.27 g/mol chemimpex.comnih.gov |

| CAS Number | 69503-94-2 chemimpex.comnih.gov |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 104-108 °C chemimpex.com |

| Optical Rotation | [α]20/D = +69 to +74° (c=1 in MeOH) chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-2-hydroxy-6-oxohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-7(14)18-6-10(17)12(20-9(3)16)11(4-5-13)19-8(2)15/h5,10-12,17H,4,6H2,1-3H3/t10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSANCDQNZBMCX-IJLUTSLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Preparation of 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose and Its Key Derivatives

Total Synthesis and Semisynthesis from Precursors

The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose and its analogues can be broadly categorized into total synthesis, where the target molecule is built up from simpler, non-carbohydrate precursors, and semisynthesis, which modifies readily available carbohydrate starting materials. The latter is more common due to the chirality inherent in natural sugars.

Synthesis from D-Glucosamine and N-Acetylglucosamine

D-glucosamine and its N-acetylated counterpart, N-acetylglucosamine, are among the most utilized starting materials for the synthesis of 2-deoxy-D-glucopyranose derivatives due to their natural abundance and the presence of the crucial C-2 amino functionality.

A common strategy involves the peracetylation of D-glucosamine hydrochloride, followed by the introduction of a phthalimido group at the C-2 position. This N-phthaloyl group serves as a robust protecting group that can direct stereochemical outcomes in subsequent glycosylation reactions.

One documented procedure involves the sulfuric acid-catalyzed acetylation of D-glucosamine to yield 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate. Subsequent N-phthaloylation with phthalic anhydride and triethylamine, followed by further acetylation, affords 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose acs.org. This intermediate is a versatile precursor for various glycosyl donors.

The N-phthaloyl protecting group is advantageous as it prevents the participation of the amino group in unwanted side reactions taylorfrancis.com.

Glycosyl halides are highly reactive intermediates widely used in glycosylation reactions. The preparation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride is a well-established and crucial transformation. A direct, one-step method involves treating dried N-acetylglucosamine with an excess of acetyl chloride. This exothermic reaction leads to the direct formation of the desired glucopyranosyl chloride in good yields (75–85%) acs.orgnih.gov. The reaction is typically stirred for an extended period at room temperature, and the product is isolated after careful workup to neutralize the excess acid biosynth.com.

Similarly, the N-phthaloylated tetra-O-acetyl derivative can be converted to the corresponding glucopyranosyl chloride. Treatment of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose with phosphorus pentachloride (PCl₅) and boron trifluoride etherate (BF₃·OEt₂) stereoselectively yields the pure β-anomer, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride acs.org. The stereoselectivity of this reaction is a key advantage for the synthesis of 1,2-trans-glycosides.

| Starting Material | Product | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| N-Acetylglucosamine | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | Acetyl chloride | Direct one-step acetylation and chlorination. | 75-85% | acs.orgnih.gov |

| 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride | PCl₅, BF₃·OEt₂ | Stereoselective formation of the β-chloride. | Not specified | acs.org |

Synthesis from D-Glucal Derivatives via Addition Reactions

D-glucal, an unsaturated carbohydrate derivative, and its acetylated form, 3,4,6-tri-O-acetyl-D-glucal, are versatile starting materials for the synthesis of 2-deoxy sugars. The double bond between C-1 and C-2 allows for a variety of addition reactions to introduce functionality at these positions.

Electrophilic addition of reagents across the double bond is a common strategy. For instance, the addition of nitrosyl chloride to 3,4,6-tri-O-acetyl-D-glucal, followed by a series of transformations, can lead to the formation of 2-deoxy-D-glucopyranose derivatives. Similarly, azidonitration of tri-O-acetyl-D-galactal has been reported, showcasing a method to introduce an azide (B81097) group at C-2, which can later be reduced to an amine wikipedia.org.

The synthesis of 2-deoxyglycosides can also be achieved through the activation of glycals with various electrophiles, Brønsted acids, or transition metals, followed by reaction with nucleophiles nih.gov. For example, the reaction of 3,4,6-tri-O-acetyl-D-glucal with an alcohol in the presence of an acid catalyst can lead to the formation of a 2-deoxy-glycoside.

| Glycal Derivative | Reagent | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-glucal | Nitrosyl chloride | 2-Deoxy-2-nitroso-glycosyl chloride | Electrophilic addition | General methodology |

| Tri-O-acetyl-D-galactal | Sodium azide, ceric ammonium (B1175870) nitrate | 2-Azido-1-nitrate derivative | Azidonitration | wikipedia.org |

Chemoenzymatic Approaches to Related Structures

Chemoenzymatic synthesis combines the efficiency and stereoselectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly powerful for the synthesis of complex carbohydrates and their derivatives. Enzymes such as glycosyltransferases, glycosidases, and lipases are employed to perform specific modifications on chemically synthesized precursors.

For instance, lipases can be used for the regioselective acylation and deacylation of carbohydrate derivatives, allowing for the protection and deprotection of specific hydroxyl groups under mild conditions. This is particularly useful in the synthesis of partially acetylated sugars that can serve as specific donors or acceptors in subsequent glycosylation reactions.

Glycosyltransferases catalyze the formation of glycosidic bonds with high stereo- and regioselectivity, using sugar nucleotides as activated donors. While the synthesis of the target compound itself may not be directly enzymatic, chemoenzymatic methods are invaluable for creating complex glycans where a 2-deoxy sugar unit, synthesized chemically, is incorporated into a larger structure by an enzyme. For example, a chemically synthesized 2-deoxy-sugar nucleotide analogue could potentially be used by a glycosyltransferase to be transferred to an acceptor molecule.

The development of one-pot multienzyme (OPME) systems has further advanced chemoenzymatic synthesis, allowing for the production of complex carbohydrates in a single reaction vessel through the concerted action of multiple enzymes.

Protecting Group Strategies in Synthesis

The synthesis of complex carbohydrates like this compound heavily relies on the strategic use of protecting groups to temporarily mask reactive hydroxyl groups. nih.govbham.ac.uk An effective protecting group strategy is crucial for achieving high yields and selectivities in multi-step syntheses. sci-hub.se

Acetyl Group Utility as Transient Protection

Acetyl groups are one of the most common protecting groups in carbohydrate chemistry due to their ease of introduction and removal. nih.gov They are typically introduced using acetic anhydride in the presence of a base like pyridine. The acetyl groups in this compound serve to protect the hydroxyl groups at the C-3, C-4, and C-6 positions, rendering the anomeric hydroxyl group as the primary site for subsequent reactions.

The acetyl groups are considered "transient" as they can be selectively removed under basic conditions (e.g., methanolic sodium methoxide) without affecting other, more robust protecting groups like benzyl ethers. This allows for the selective deprotection of certain positions for further functionalization. However, it is important to note that acyl groups can migrate between hydroxyl groups, especially under basic conditions. bham.ac.uk

Orthogonal Protection Strategies for Multistep Syntheses

In the context of synthesizing more complex derivatives of 2-deoxy-D-glucopyranose, orthogonal protecting group strategies are indispensable. bham.ac.ukresearchgate.net Orthogonal protecting groups are those that can be removed under distinct reaction conditions without affecting each other. This allows for the selective manipulation of different hydroxyl groups within the same molecule. sci-hub.se

For instance, a synthetic strategy might involve the use of acetyl groups to protect the C-3 and C-4 positions, a silyl ether to protect the C-6 position, and a benzyl ether at another position. The silyl ether can be removed with fluoride ions, the acetyl groups with base, and the benzyl ether by hydrogenolysis. This orthogonal approach provides the flexibility needed for the regioselective introduction of various functional groups. The choice of protecting groups can also influence the stereochemical outcome of glycosylation reactions. nih.gov

Stereochemical Control in Deoxyglycoside Formation

The stereoselective formation of the glycosidic bond in 2-deoxy sugars is a formidable challenge due to the absence of a neighboring group at the C-2 position that can direct the stereochemical outcome of the reaction. acs.orgfrontiersin.org This often leads to the formation of a mixture of α and β anomers.

Anomeric Ratio Control and Anomerization Studies

The control of the anomeric ratio (α:β) in the synthesis of 2-deoxyglycosides is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. acs.orgchemrxiv.org Direct glycosylation methods often favor the formation of the α-anomer due to the anomeric effect. nih.gov However, certain conditions can promote the formation of the β-anomer. For instance, the use of acetonitrile as a solvent can sometimes favor β-selectivity in glycosylations of 2-deoxy sugars, contrary to what is typically observed with other glycosyl donors. chemrxiv.org

Anomerization, the conversion of one anomer into the other, can also be a factor in these reactions. Studies on the anomerization of 2-deoxy-D-glucose have shown that the equilibrium between the α- and β-pyranose forms can be influenced by the solvent and other conditions. researchgate.net In some cases, anomerization of a glycoside can occur during the reaction or workup. For example, the anomerization of alkyl β-glycosides of N-acetylglucosamine has been observed under certain conditions. researchgate.net

Below is a table summarizing the influence of various factors on the anomeric selectivity of 2-deoxyglycosylation reactions based on general findings in the literature.

| Factor | Influence on Anomeric Ratio (α:β) | Research Findings |

| Solvent | Can significantly alter the stereochemical outcome. Acetonitrile can sometimes favor β-anomers, while other solvents may favor α-anomers. chemrxiv.org | The nitrile effect, which typically leads to β-glycosides, is not always predictable with 2-deoxy sugars due to their increased reactivity. acs.org |

| Promoter/Catalyst | The choice of Lewis acid or other promoter can influence the transition state of the glycosylation reaction, thereby affecting the anomeric ratio. | Different promoters can lead to varying α:β ratios. |

| Protecting Groups | The electronic and steric properties of protecting groups on the glycosyl donor can impact the stereoselectivity. | The absence of a participating group at C-2 is the primary challenge. The nature of protecting groups at other positions can have a more subtle influence. nih.gov |

| Glycosyl Donor | The leaving group at the anomeric position and the overall reactivity of the donor are critical. | Highly reactive donors may lead to less selective reactions. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose Derivatives

Glycosylation Reactions and Glycosyl Donor Properties

The absence of a substituent at the C-2 position of 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose significantly influences its chemical reactivity, particularly in glycosylation reactions. This structural feature precludes the use of neighboring group participation from a C-2 substituent, a common strategy to control stereoselectivity in glycosylation, making the synthesis of 2-deoxyglycosides a notable challenge in carbohydrate chemistry. nih.govrsc.org

This compound and its derivatives serve as glycosyl donors for the synthesis of 2-deoxyglycosides, which are components of numerous biologically active compounds, including antibiotics and anticancer agents. nih.govwayne.edu However, the synthesis of 2-deoxyoligosaccharides is complicated by the high reactivity and instability of the glycosyl donors. nih.gov The lack of a C-2 oxygen functionality makes these donors sensitive to acidic conditions, often leading to hydrolysis and elimination reactions. nih.gov

The direct synthesis of 2-deoxyglycosides typically involves the reaction of an activated 2-deoxy sugar donor with a nucleophilic acceptor. acs.org Due to the high reactivity of 2-deoxyglycosyl electrophiles, these reactions are prone to proceeding through non-stereospecific SN1 pathways, which can result in the formation of anomeric mixtures. chemrxiv.org To counter this, "disarming" ester protecting groups are sometimes necessary to modulate the reactivity of the donor. chemrxiv.org The inherent instability of many activated 2-deoxy sugar donors, such as glycosyl halides, often necessitates their in situ generation. mdpi.com For instance, 2-deoxy glycosyl chlorides can be prepared from the corresponding glycals immediately before use in a glycosylation reaction. nih.gov

Achieving stereoselective 1,2-trans glycosylation with 2-deoxy sugar donors is a significant synthetic hurdle. In conventional glycosylation chemistry, a participating group at the C-2 position, such as an acetate (B1210297) or benzoyl group, is employed to direct the incoming nucleophile to the opposite face of the pyranose ring, leading to the formation of a 1,2-trans linkage. nih.gov This proceeds through a bicyclic acyloxonium intermediate that blocks one face of the molecule. rsc.org The absence of such a group in 2-deoxy sugars means that this reliable method of stereocontrol is not available. nih.govresearchgate.net

Consequently, direct glycosylation of 2-deoxy donors often yields mixtures of α- and β-anomers. nih.gov The outcome of these reactions is influenced by several factors, including the stability of the glycosyl donor, the nature of the protecting groups, and the reaction conditions. mdpi.com For instance, while fully "armed" 2-deoxy sugars tend to give high β-stereoselectivity (1,2-trans for D-glucose), the presence of equatorial ester protecting groups at C-3 can decrease this selectivity. rsc.org Strategies to achieve 1,2-trans glycosylation often rely on indirect methods or carefully designed catalytic systems to control the stereochemical outcome. nih.gov Some modern approaches aim to achieve stereospecific SN2-like reactions to favor the formation of the 1,2-trans product. chinesechemsoc.org

The formation of oxazoline (B21484) intermediates is a well-established mechanism in the glycosylation of 2-acetamido-2-deoxy sugars, where the N-acetyl group at C-2 participates to form a stable bicyclic oxazoline. rsc.orgglycoforum.gr.jpnih.gov This oxazoline can then be activated to react with a glycosyl acceptor, typically leading to the formation of a 1,2-trans glycosidic linkage. glycoforum.gr.jp

However, for this compound, which lacks a nitrogen-containing substituent at the C-2 position, the classical formation of an oxazoline intermediate is not a viable reaction pathway. The neighboring group participation required for oxazoline formation is absent. While the acetyl group at C-3 could theoretically participate, this would lead to the formation of a six-membered ring intermediate, which is less favorable than the five-membered ring of the dioxalenium ion formed from a C-2 acyl group. Therefore, the reactivity of this compound derivatives does not typically involve oxazoline intermediates.

A variety of catalytic systems have been developed to address the challenges of stereoselective glycosylation with 2-deoxy sugar donors. These catalysts are crucial for activating the glycosyl donor and controlling the stereochemical outcome of the reaction.

Lewis Acid Catalysis: Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate 2-deoxyglycopyranosyl donors. mdpi.com For instance, 2-deoxyglycopyranosyl diethyl phosphites have been shown to undergo β-selective glycosylations upon activation with TMSOTf at low temperatures. mdpi.com Ferric chloride (FeCl3) has also been employed as an eco-friendly catalyst for the stereoselective synthesis of 2,6-dideoxy α-O-aryl-glycosides. researchgate.net

Protic Acid Catalysis: Protic acids can also promote glycosylation reactions. For example, the in situ generation of 2-deoxy glycosyl chlorides from glycals can be achieved using HCl. nih.gov

Transition Metal Catalysis: More recently, transition metal catalysts have emerged as powerful tools for stereoselective 2-deoxyglycoside synthesis. Palladium catalysts have been used to activate various leaving groups, enabling stereospecific synthesis through SN2-like mechanisms. nih.gov Gold catalysts have also been shown to activate alkyne-containing 1-naphthoate (B1232437) glycosides for glycosylation, proceeding through an inversion of configuration. mdpi.com

Organocatalysis: Organocatalysts, such as phenanthroline derivatives, have been used as additives to promote the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides. nih.gov Macrocyclic bis-thioureas are another class of organocatalysts that can activate glycosyl chlorides for β-selective glycosylation reactions by coordinating with the chloride leaving group. wayne.edumdpi.com

The table below summarizes various catalytic systems used in the glycosylation of 2-deoxy sugars.

| Catalyst Type | Specific Catalyst/Promoter | Glycosyl Donor Type | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Lewis Acid | TMSOTf | 2-Deoxyglycopyranosyl diethyl phosphites | β-selective | mdpi.com |

| Lewis Acid | FeCl3 | 2,6-Dideoxy sugars | α-selective (for aryl glycosides) | researchgate.net |

| Transition Metal | Palladium-Xantphos | ortho-Iodobiphenyl thioglycosides | Inversion of configuration (β from α-donor) | mdpi.com |

| Transition Metal | Gold | Alkyne-containing 1-naphthoate glycosides | Inversion of configuration | mdpi.com |

| Organocatalyst | Phenanthroline | 2-Deoxy glycosyl chlorides | α-selective | nih.gov |

| Organocatalyst | Macrocyclic bis-thioureas | Glycosyl chlorides | β-selective | wayne.edumdpi.com |

Electrophilic Additions and Functional Group Transformations at the Unsaturated Position

The glycal derivative, 3,4,6-tri-O-acetyl-D-glucal, is a versatile intermediate in carbohydrate synthesis due to the presence of a reactive double bond between C-1 and C-2. biosynth.comresearchgate.net This enol ether functionality is susceptible to electrophilic addition reactions, allowing for the introduction of a wide range of functional groups at these positions. researchgate.net

Common electrophilic additions to 3,4,6-tri-O-acetyl-D-glucal include halogenation (e.g., with bromine), nitration, and epoxidation. researchgate.net These reactions transform the glycal into functionalized derivatives that can serve as precursors for the synthesis of 2-deoxy sugars and other complex carbohydrates. acs.orgresearchgate.net For example, the addition of an electrophile and a nucleophile across the double bond is an early and effective method for the indirect synthesis of 2-deoxyglycosides. nih.gov

The reactivity of the double bond in glycals allows for a variety of functional group transformations. solubilityofthings.commit.edu The enolic double bond, being conjugated with the ring oxygen, exhibits distinct reactivity at the C-1 and C-2 positions. researchgate.net This unique reactivity makes glycals powerful substrates for creating complex molecular architectures. researchgate.net

The table below provides examples of electrophilic additions to 3,4,6-tri-O-acetyl-D-glucal and the resulting products.

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Br2 | Halogenation | Dibromo derivative | wikipedia.org |

| m-CPBA | Epoxidation | 1,2-Anhydro-α-D-glucopyranose (epoxide) | researchgate.net |

| Alcohol/Lewis Acid | Glycosylation | 2,3-Unsaturated glycoside (Ferrier rearrangement) | biosynth.com |

| NIS/Alcohol | Iodoglycosylation | 2-Iodo-glycoside | acs.org |

Rearrangement Reactions

Glycals, including 3,4,6-tri-O-acetyl-D-glucal, are known to undergo rearrangement reactions, with the Ferrier rearrangement being a prominent example. biosynth.com This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, to afford a 2,3-unsaturated glycoside. biosynth.com The reaction proceeds via an allylic oxocarbenium ion intermediate, and the nucleophile attacks at the anomeric carbon, resulting in the migration of the double bond from the C1-C2 position to the C2-C3 position. This rearrangement provides a powerful method for the synthesis of unsaturated monosaccharides, which are valuable synthetic intermediates. researchgate.net

Intramolecular Acetyl Migration Phenomena

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry, frequently complicating synthetic pathways but also offering opportunities for selective transformations. nih.govresearchgate.netdoria.fi In derivatives of this compound that possess a free hydroxyl group, an intramolecular acetyl migration can occur, typically between adjacent positions.

Mechanism and Influencing Factors: The migration is generally proposed to proceed through a base-catalyzed, anionic stepwise mechanism. nih.govresearchgate.net This process begins with the deprotonation of a free hydroxyl group, followed by a nucleophilic attack of the resulting alkoxide on the carbonyl carbon of a neighboring acetyl group. This forms a cyclic orthoester intermediate, which subsequently collapses to yield the migrated product. doria.fi

Several factors significantly influence the rate and direction of this migration:

pH: The reaction rate is highly dependent on the concentration of the hydroxyl anion, increasing with higher pH due to the initial deprotonation step. nih.govdoria.fi

Stereochemistry: The relative orientation of the participating hydroxyl and acetyl groups is crucial. Migration is more favorable between cis-oriented groups compared to trans-groups, as this allows for the formation of a less strained orthoester intermediate. nih.gov

Anomeric Configuration: The configuration at the anomeric center (C1) has a major influence on the migration rate. nih.govresearchgate.net

Solvent and Temperature: Reaction conditions such as solvent polarity and temperature can also affect the equilibrium and rate of migration.

A common migration pathway in pyranosides is the movement of an acetyl group from a secondary position (e.g., C4) to the primary C6 hydroxyl group, which is often thermodynamically favored. doria.fi For instance, in a partially deacetylated derivative of this compound, an equilibrium can be established between different isomers.

| Factor | Influence on Acetyl Migration | Mechanism |

| pH | Rate increases with increasing pH nih.govdoria.fi | Base-catalyzed deprotonation of hydroxyl group |

| Stereochemistry | cis-orientation of OH and OAc groups is favorable nih.gov | Formation of a less-strained cyclic orthoester intermediate |

| Anomeric Center | Anomeric configuration affects migration rate researchgate.net | Influences overall ring conformation and reactivity |

| Thermodynamics | Migration to the primary C6-OH is often favored | Results in a more stable product |

Unexpected C1/C2 Rearrangements and Mechanistic Investigations

Rearrangements involving the C1 (anomeric) and C2 centers of 2-deoxy-D-glucopyranose derivatives are critical transformations, particularly in the context of glycosylation reactions. The absence of a participating substituent at C2 in 2-deoxy sugars means that the stereochemical outcome of reactions at the anomeric center is controlled by other factors, sometimes leading to rearrangements.

Mechanistic Pathways: Reactions at the anomeric center often proceed through highly reactive intermediates, such as an oxocarbenium ion. youtube.com This planar, sp²-hybridized species can be attacked by a nucleophile from either the α- or β-face, leading to a mixture of anomers. The formation of this intermediate is a key step in many glycosylation and rearrangement reactions.

Anomerization, the interconversion of α- and β-anomers, can occur under acidic conditions via the oxocarbenium ion. youtube.comnih.gov Furthermore, reactions involving precursors like D-glucal can lead to the formation of 2-deoxy-2-halo derivatives, which can exist as an equilibrium of C1/C2 isomers (e.g., 2-iodo-α-D-manno and 2-iodo-β-D-gluco configurations). researchgate.net Subsequent reactions of these intermediates can be considered a form of C1/C2 rearrangement, where the final product's stereochemistry is determined by the reaction pathway rather than simple substitution.

Mechanistic studies often employ advanced techniques like low-temperature NMR to trap and characterize transient intermediates, providing insight into whether the reaction proceeds through an Sₙ1-like (via oxocarbenium ion) or Sₙ2-like pathway. researchgate.netresearchgate.net The choice of solvent, temperature, and protecting groups can influence the dominant mechanism and the potential for rearrangement. nih.gov

Reactions Involving C2 Substituents (e.g., Phthalimido, Acetamido, Azido (B1232118), Trichloroacetamido)

The substituent at the C2 position plays a directing role in the reactivity of the anomeric center, particularly in glycosylation reactions. The choice of this group is a critical strategic decision in oligosaccharide synthesis.

Phthalimido (Phth): The bulky phthalimido group acts as a non-participating group. However, its steric hindrance and electronic properties significantly influence the stereochemical outcome of glycosylation. Glycosyl donors bearing a C2-phthalimido group, such as 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide, are valuable precursors. Due to the absence of neighboring group participation, these donors can be used to synthesize challenging 1,2-cis glycosidic linkages, although the stereoselectivity is often dependent on solvent and reaction conditions. researchgate.net The use of silver triflate-collidine as a promoter with C2-phthalimido donors has been shown to be effective in forming β-glycosides. researchgate.net

Acetamido (NHAc): The acetamido group at C2 is a classic example of a participating group. nih.govbeilstein-journals.org In glycosylation reactions, the amide oxygen can attack the anomeric center to form a cyclic oxazolinium or acetoxonium ion intermediate. researchgate.net This intermediate effectively blocks the α-face of the pyranose ring, forcing incoming nucleophiles (glycosyl acceptors) to attack from the β-face. This mechanism reliably leads to the formation of 1,2-trans-glycosidic linkages. nih.govbeilstein-journals.orgresearchgate.net Kinetic studies have provided strong evidence for this participation mechanism in the hydrolysis and methanolysis of various 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives. nih.gov

Azido (N₃): The azido group is a small, non-participating group that serves as a masked amine. nih.gov Its non-participating nature is crucial for the synthesis of 1,2-cis-glycosidic linkages, which are difficult to access when using participating groups like acetamido. nih.govchinesechemsoc.org Glycosyl donors with a C2-azido group can undergo Sₙ2-type glycosylation, leading to stereoinversion at the anomeric center. chinesechemsoc.org Following glycosylation, the azido group can be readily converted to an acetamido group, for example, by treatment with zinc in the presence of acetic anhydride. nih.gov

Trichloroacetamido (NHCOCCI₃): The trichloroacetamido group is another participating group that directs the formation of 1,2-trans-glycosides. nih.gov Similar to the acetamido group, it can form a cyclic 2-(trichloromethyl)oxazolinium ion intermediate, which ensures high stereoselectivity for the β-glycoside product. nih.gov Glycosyl donors like 3,4,6-tri-O-acetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate (B1259523) have proven to be highly efficient for glycosylating even unreactive hydroxyl groups. nih.govnih.gov A significant advantage of the trichloroacetamido group is that it can be converted into an N-acetyl group under neutral conditions using tributylstannane, preserving other acid- or base-labile protecting groups in the molecule. nih.govrsc.org

| C2 Substituent | Role in Glycosylation | Typical Product Stereochemistry | Key Intermediate |

| Phthalimido | Non-participating; steric director | Mixture, can favor 1,2-cis under certain conditions | Oxocarbenium ion |

| Acetamido | Participating nih.govbeilstein-journals.org | 1,2-trans (β-glycoside) researchgate.net | Oxazolinium ion nih.gov |

| Azido | Non-participating nih.gov | 1,2-cis (α-glycoside via Sₙ2) chinesechemsoc.org | Oxocarbenium ion or direct Sₙ2 transition state |

| Trichloroacetamido | Participating nih.gov | 1,2-trans (β-glycoside) nih.gov | 2-(Trichloromethyl)oxazolinium ion nih.gov |

Advanced Applications of 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose in Complex Carbohydrate Synthesis and Glycoconjugate Construction

Construction of Oligosaccharides and Disaccharides

The synthesis of oligosaccharides and disaccharides containing a 2-deoxy-D-glucopyranose unit presents unique challenges due to the absence of a participating group at the C-2 position, which typically helps control the stereochemistry of the newly formed glycosidic bond. However, 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose and its derivatives have emerged as valuable building blocks in this field, with various strategies developed to control the anomeric selectivity of glycosylation reactions.

Strategies for Interglycosidic Linkage Formation

The formation of an interglycosidic linkage using this compound as a glycosyl donor primarily relies on "direct glycosylation" methods. nih.govacs.org In these approaches, the anomeric hydroxyl group is converted into a good leaving group, such as a halide (bromide or chloride) or an acetate (B1210297), to create an electrophilic glycosyl donor. nih.govacs.org The subsequent reaction with a glycosyl acceptor, a sugar molecule with a free hydroxyl group, in the presence of a promoter, leads to the formation of the disaccharide.

Key strategies include:

Glycosyl Halides: The conversion of this compound to the corresponding glycosyl bromide or chloride is a common activation method. These glycosyl halides are then reacted with a suitable glycosyl acceptor. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the promoter (e.g., silver salts) and solvent. nih.gov

Glycosyl Acetates: The anomeric acetate of a fully acetylated 2-deoxy-D-glucose derivative can be activated using a Lewis acid to form a glycosidic bond. This method can be advantageous due to the stability of the glycosyl acetate donor. acs.org

Thioglycosides: While not directly this compound, the conversion to a thioglycoside donor offers another powerful strategy. Thioglycosides can be activated under various conditions, allowing for both iterative and one-pot synthesis of oligosaccharides. nih.gov

Neighboring Group Participation (with derivatives): To overcome the lack of a participating group at C-2, derivatives of this compound bearing a participating group at the C-2 position (e.g., an N-acyl group in 2-amino-2-deoxy derivatives) are often employed. These groups can stabilize the oxocarbenium ion intermediate, favoring the formation of 1,2-trans-glycosidic linkages. For instance, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride has been used in disaccharide synthesis.

Synthesis of Specific Oligosaccharide Motifs

The strategies mentioned above have been applied to the synthesis of various disaccharide and oligosaccharide motifs. For example, protected disaccharides have been successfully isolated from the condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-diphenoxyphosphoramido-α-D-glucopyranosyl bromide with a protected galactose acceptor. nih.gov

Another notable example is the synthesis of a branched trisaccharide, 3,6-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactose, which is a known hydrolysis product of blood-group substances. nih.gov This synthesis was achieved by reacting 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline, a derivative of 2-acetamido-2-deoxy-D-glucose, with a protected galactopyranoside. nih.gov

The following table summarizes representative examples of glycosylation reactions for the synthesis of disaccharides using derivatives of 2-deoxy-D-glucose.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product |

| 3,4,6-tri-O-acetyl-2-deoxy-2-diphenoxyphosphoramido-α-D-glucopyranosyl bromide | Benzyl 2,4-di-O-benzyl-β-D-galactopyranoside | Condensation | Protected disaccharide |

| 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline | Benzyl 2,4-di-O-benzyl-β-D-galactopyranoside | - | Benzyl 3,6-di-O-(2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-2,4-di-O-benzyl-β-D-galactopyranoside |

Preparation of Glycoconjugates

This compound and its analogs are crucial intermediates in the synthesis of complex glycoconjugates, where carbohydrates are linked to other biomolecules such as peptides and lipids.

Chemical Synthesis of O-Glycopeptides

The synthesis of O-glycopeptides, where a sugar is attached to the hydroxyl group of a serine or threonine residue in a peptide, often utilizes a building block approach. In this strategy, a glycosylated amino acid is first synthesized and then incorporated into the peptide chain during solid-phase peptide synthesis (SPPS).

A derivative of the target compound, 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-d-glucopyranosyl bromide, has been successfully employed as a glycosyl donor for the efficient glycosylation of Nα-Fmoc-protected serine and threonine pentafluorophenyl esters. The resulting glycosylated amino acid building blocks are then used in SPPS to construct O-glycopeptides.

Utilization as Intermediates in Saponin Synthesis

Saponins (B1172615) are a class of naturally occurring glycosides with a complex aglycone, often a triterpenoid (B12794562) or a steroid. The chemical synthesis of saponins is essential for studying their structure-activity relationships. Derivatives of this compound serve as important intermediates in this process.

For instance, differently N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides have been utilized as glycosyl donors in reactions with diosgenin (B1670711), a steroidal sapogenin. The resulting glycosylated diosgenin can then be deprotected to yield diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside, a key component of certain saponins.

Site-Specific Glycosylation of Biomolecules (e.g., Peptides)

Site-specific glycosylation of biomolecules is a powerful tool for modifying their properties and functions. While direct chemical glycosylation of large biomolecules can be challenging, chemoenzymatic methods offer a more controlled approach.

In a typical chemoenzymatic strategy, a chemically modified sugar, often a derivative of 2-deoxy-D-glucose, is introduced onto a biomolecule using a specific glycosyltransferase. This modified sugar can contain a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively reacted with another molecule through click chemistry. While direct examples using this compound are not abundant in the literature, the principles of chemoenzymatic synthesis suggest its potential as a precursor for generating the necessary modified sugar donors for such applications.

Development of Chiral Synthons and Building Blocks from this compound

The strategic placement of functional groups and inherent chirality in carbohydrate scaffolds makes them invaluable starting materials in organic synthesis. This compound, in particular, serves as a versatile chiral building block for the creation of more complex and functionally diverse molecules. Its structure allows for selective modifications, leading to the development of specialized synthons with broad applications in medicinal chemistry and glycobiology. These synthons include N-protected amino sugar derivatives, bifunctional chiral molecules, and radiolabeled glycosides used as molecular probes.

Generation of Bifunctional Chiral Derivatives (e.g., Azido(thio)ureas)

The strategic introduction of multiple, distinct functional groups onto the this compound scaffold leads to the creation of bifunctional chiral building blocks. These molecules are highly valuable as they allow for sequential or orthogonal chemical transformations, enabling the construction of complex molecular architectures. A prime example is the synthesis of derivatives functionalized at both the C-1 (anomeric) and C-2 positions.

A facile method has been developed for the preparation of tri-O-acetyl-glucopyranoses decorated with an azido (B1232118) group at the anomeric position and a (thio)ureido group at the C-2 position. nih.govresearchgate.net The synthesis starts with 3,4,6-Tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranosyl azide, which serves as an ideal precursor with versatile functionalities at two adjacent chiral centers. nih.gov The amino group at C-2 can be readily converted into a variety of ureas and thioureas by reacting it with different isocyanates and isothiocyanates, respectively. nih.govfigshare.com

This double functionalization results in a chiral core that incorporates both the versatile azido group and a (thio)ureido linkage. nih.govresearchgate.net The azido group can undergo numerous transformations, such as reduction to an amine or participation in azide-alkyne cycloaddition ("click chemistry"). nih.gov The (thio)urea moiety provides hydrogen-bond donor-acceptor sites, which are valuable in designing organocatalysts and for molecular recognition. nih.govresearchgate.net The synthesis of these bifunctional molecules provides a direct route to chiral synthons that are prone to further chemical manipulation for creating diverse glycoconjugates. nih.gov

The following table presents examples of bifunctional azido(thio)urea derivatives synthesized from a 2-amino-2-deoxy-D-glucopyranosyl azide precursor.

| Reagent (Isocyanate/Isothiocyanate) | Resulting C-2 Functional Group | Reference |

| Phenyl isocyanate | Phenyl urea | nih.gov |

| Phenyl isothiocyanate | Phenyl thiourea | nih.gov |

| 1-Naphthyl isocyanate | 1-Naphthyl urea | nih.gov |

| (R)-(+)-1-Phenylethyl isocyanate | (R)-1-Phenylethyl urea | nih.gov |

| 2-Chloro-6-methylaniline (via thiophosgene) | 2-Chloro-6-methylphenyl thiourea | nih.gov |

Synthesis of Radiolabeled Glycosides for Research Probes

Acetylated 2-deoxy-D-glucose derivatives are critical precursors for the synthesis of radiolabeled sugars, which are indispensable tools in biomedical research and clinical diagnostics, particularly for Positron Emission Tomography (PET). nih.gov The most prominent example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), the most widely used PET radiotracer for imaging glucose metabolism in oncology, cardiology, and neurology. nih.govradiologykey.com

The synthesis of ¹⁸F-FDG often starts from a protected mannose precursor, as the nucleophilic substitution with [¹⁸F]fluoride proceeds with inversion of configuration at the C-2 position. A common and reliable precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). nih.gov This precursor is synthesized from D-mannose through a multi-step process involving per-O-acetylation. nih.gov The subsequent reaction of mannose triflate with [¹⁸F]fluoride ion, followed by acid or base hydrolysis to remove the acetyl protecting groups, yields ¹⁸F-FDG. radiologykey.com Another approach involves the reaction of acetyl hypofluorite (B1221730) (or its ¹⁸F-labeled counterpart) with 3,4,6-tri-O-acetyl-D-glucal. science.gov

The short half-life of ¹⁸F (approximately 110 minutes) necessitates that these radiosyntheses are rapid, efficient, and often automated. frontiersin.org The use of acetylated precursors enhances the solubility of the sugar in organic solvents used for the nucleophilic fluorination step and protects the hydroxyl groups from side reactions.

Beyond ¹⁸F-FDG, other glucose analogs have been labeled with various radionuclides for PET and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov These include sugars labeled with isotopes such as ⁹⁹ᵐTc, ¹¹¹In, ⁶⁸Ga, and ⁶⁴Cu, expanding the toolkit of molecular imaging probes for studying glucose metabolism and transport. nih.gov

The table below lists key radiolabeled probes derived from or related to 2-deoxy-D-glucose and their applications.

| Radiolabeled Probe | Radionuclide | Application | Precursor Type |

| 2-Deoxy-2-[¹⁸F]fluoro-D-glucose | ¹⁸F | PET imaging of glucose metabolism | Acetylated mannose triflate or acetylated glucal nih.govscience.gov |

| ⁹⁹ᵐTc-labeled deoxyglucose complexes | ⁹⁹ᵐTc | SPECT imaging of glucose transport | Derivatized 2-deoxy-D-glucose nih.gov |

| ⁶⁸Ga-labeled glucose derivatives | ⁶⁸Ga | PET imaging | Derivatized glucose |

| ⁶⁴Cu-labeled glucose derivatives | ⁶⁴Cu | PET imaging | Derivatized glucose nih.gov |

| 2-Deoxy-2-[¹²³I]iodo-glucose | ¹²³I | SPECT imaging (limited by instability) | 2-deoxy-D-glucose nih.gov |

Cutting Edge Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and to assess its purity.

To definitively assign all proton and carbon signals, 2D NMR techniques are indispensable. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the pyranose ring, starting from an unambiguously identified proton, such as the anomeric proton. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on the already assigned proton resonances. youtube.comsdsu.edu

Purity assessment is achieved by carefully integrating the signals in the ¹H NMR spectrum and by the absence of unassignable signals in both ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: Methyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside google.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 4.80-5.40 (m) | Not specified |

| H-2, H-2' | 1.55-1.90 (m) | Not specified |

| H-3, H-4 | 4.80-5.40 (m) | Not specified |

| H-5, H-6, H-6' | 3.45-5.00 (m) | Not specified |

| OCH₃ | 3.18, 3.40 (2s) | Not specified |

| OCOCH₃ | 2.01, 2.04, 2.11, 2.15 (4s) | Not specified |

Note: The data represents a mixture of anomers and is for a methyl glycoside derivative. The chemical shifts for this compound would differ, particularly at the anomeric center.

The three-dimensional structure of this compound in solution is predominantly a chair conformation (⁴C₁ for D-glucose). This can be confirmed through advanced NMR techniques.

J-coupling Analysis: The magnitude of the coupling constants (³J) between vicinal protons in the ¹H NMR spectrum is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) for diaxial protons are indicative of a chair conformation. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For the ⁴C₁ chair conformation, specific cross-peaks would be expected, for instance, between axial protons on the same side of the ring (e.g., H-1ax, H-3ax, H-5ax). researchgate.net

Chemical shift anisotropy, a phenomenon observed in solid-state NMR, can also provide information about the local electronic environment and, by extension, the conformation of the molecule in the solid state.

While not commonly reported for this specific molecule, isotopic labeling can be a powerful tool in NMR spectroscopy. researchgate.net Synthesizing this compound with ¹³C enrichment at specific positions would significantly enhance the signal intensity of those carbons in the ¹³C NMR spectrum. This can be particularly useful for mechanistic studies or for identifying signals that are weak or overlapping in the natural abundance spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₈O₈), the expected exact mass is 290.10016753 Da. nih.gov HRMS analysis would confirm this mass, typically by observing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For acetylated sugars, common fragmentation pathways involve the loss of acetyl groups (as acetic acid or ketene) and cleavage of the pyranose ring. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₈O₈ | PubChem nih.gov |

| Exact Mass | 290.10016753 Da | PubChem nih.gov |

| Molecular Weight | 290.27 g/mol | PubChem nih.gov |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration.

While no crystal structure for this compound is currently available in the public domain, analysis of related structures, such as O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives, reveals that the pyranose ring typically adopts a stable ⁴C₁ chair conformation. researchgate.net A crystal structure of the title compound would definitively confirm its stereochemistry and provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal lattice.

Chromatographic Techniques for Separation, Purity Determination, and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation and purification of this compound, as well as for monitoring the progress of its synthesis and subsequent reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and assessing the purity of fractions during column chromatography. For acetylated sugars, a common mobile phase is a mixture of ethyl acetate (B1210297) and a less polar solvent like hexane (B92381) or petroleum ether. The compound is visualized on the TLC plate using a stain, such as a sulfuric acid-ceric ammonium (B1175870) molybdate (B1676688) solution, followed by heating. For a related mannose derivative, a solvent system of hexane/EtOAc (1:1) was used, with the product having an R_f value of 0.54. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of this compound. Using a suitable column (e.g., normal-phase or reversed-phase) and eluent system, HPLC can separate the target compound from any remaining starting materials, byproducts, or isomers. Quantification of purity is achieved by integrating the peak area in the chromatogram.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. In the structural elucidation of this compound, IR spectroscopy serves as a crucial tool for confirming the presence of key functional groups, particularly the acetyl esters and the carbohydrate backbone, and the absence of a hydroxyl group at the C-2 position.

The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the specific vibrational frequencies of its bonds. Analysis of these bands allows for a detailed confirmation of its molecular structure.

Detailed Research Findings:

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the acetyl groups. The carbonyl (C=O) stretching vibrations of the ester functional groups typically appear in a well-defined region of the spectrum. For acetylated carbohydrates, these bands are generally observed in the range of 1740-1750 cm⁻¹. The presence of multiple strong peaks in this region is indicative of the three acetyl groups at positions 3, 4, and 6 of the glucopyranose ring.

Another key feature is the presence of strong bands corresponding to the C-O stretching vibrations of the ester linkages and the pyranose ring ether bond. These absorptions are typically found in the fingerprint region of the spectrum, between 1250 cm⁻¹ and 1000 cm⁻¹. Specifically, the C-O-C stretching of the acetyl groups contributes to a strong band around 1230-1240 cm⁻¹. The C-O stretching vibrations of the pyranose ring itself are also found within this region, often presenting as a complex set of absorptions.

The C-H stretching vibrations of the methyl groups of the acetyl moieties and the methine and methylene (B1212753) groups of the pyranose ring are observed in the region of 2850-3000 cm⁻¹. These bands are typically of medium to weak intensity. Furthermore, C-H bending vibrations for the methyl groups can be identified around 1375 cm⁻¹.

A significant aspect of the IR spectrum of this compound is the expected absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations. The acetylation of the hydroxyl groups at positions 3, 4, and 6, along with the inherent lack of a hydroxyl group at the C-2 position, means that a prominent O-H band should not be present, confirming the successful acetylation and the deoxy nature of the sugar at this position. A small, weak band may be present if the anomeric hydroxyl group is free.

The table below summarizes the characteristic infrared absorption bands for the functional groups present in this compound, based on established spectroscopic data for acetylated carbohydrates.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching | Pyranose ring (C-H) and Acetyl groups (CH₃) | 2850 - 3000 | Medium to Weak |

| C=O Stretching | Ester (Acetyl groups) | 1740 - 1750 | Strong |

| C-H Bending | Acetyl groups (CH₃) | ~1375 | Medium |

| C-O Stretching | Ester (C-O-C) | 1230 - 1240 | Strong |

| C-O Stretching | Pyranose ring ether (C-O-C) | 1000 - 1150 | Strong, Complex |

Future Research Directions and Emerging Paradigms in 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose Chemistry

Innovation in Glycosylation Catalysis and Reagent Design

The stereoselective formation of the glycosidic bond, particularly with 2-deoxy sugars lacking a directing group at the C-2 position, remains a formidable challenge in carbohydrate chemistry. nih.govnih.gov Future research is intensely focused on the development of novel catalysts and reagents that can provide high yields and stereoselectivity for glycosylation reactions involving 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

Transition metal catalysis has emerged as a powerful tool for mild and efficient glycosidic bond formation. acs.orgnih.gov Gold, palladium, and nickel complexes, for instance, have shown promise in activating various glycosyl donors under conditions that are compatible with a wide range of functional groups. acs.orgrsc.org The careful selection of ligands in these catalyst systems can significantly influence the stereochemical outcome, offering a pathway to tune the selectivity of glycosylation reactions. acs.org Future work will likely involve the design of more sophisticated catalysts with enhanced substrate scope and stereocontrol.

Beyond transition metals, the development of novel glycosylation catalysts, such as ytterbium triflate (Yb(OTf)₃), is a promising area. numberanalytics.com These catalysts have demonstrated the ability to facilitate glycosylation with high stereoselectivity and yield, even with sensitive functional groups. numberanalytics.com The exploration of Brønsted acid and organocatalysis also presents exciting opportunities for developing new, metal-free glycosylation methods. acs.orgnih.gov

Furthermore, the design of new glycosyl donors derived from this compound is a critical aspect of innovation. The development of donors with tailored reactivity and stability, such as 2-deoxyglycosyl 3-benzoylpropionates and glycosyl bromides with 2-thioacetyl (SAc) groups, will continue to be a key research focus. researchgate.netmdpi.com These novel donors, in combination with advanced catalytic systems, will be instrumental in overcoming the challenges associated with 2-deoxy-glycosylation.

Table 1: Examples of Innovative Catalysts in Glycosylation

| Catalyst Type | Example | Application | Reference |

| Transition Metal | Gold (AuCl₃) | Activation of propargyl glycosides | rsc.org |

| Transition Metal | Nickel (II) complexes | Synthesis of α-glycosides | acs.org |

| Lanthanide | Ytterbium triflate (Yb(OTf)₃) | Stereoselective glycosylation | numberanalytics.com |

| Organocatalyst | Bis-thioureas | β-selective 2-deoxyglucosylations | chemrxiv.org |

Expanding the Scope of Complex Glycoconjugate Synthesis

This compound is a crucial precursor for the synthesis of complex glycoconjugates, which are involved in a myriad of biological processes. nih.gov Future research will focus on leveraging this building block to access increasingly complex and biologically relevant oligosaccharides and glycoconjugates that are currently difficult to synthesize. researchgate.net

The synthesis of natural products containing 2-deoxyglycosides, such as the landomycin and mithramycin families of antibiotics, represents a significant challenge and a key area of future research. acs.orgnih.gov The development of efficient and stereocontrolled methods for incorporating 2-deoxy-D-glucose moieties into these complex structures is of paramount importance for both total synthesis and the generation of novel analogs with improved therapeutic properties.

Moreover, the scope of glycoconjugate synthesis is expanding to include non-natural structures with tailored properties. This includes the preparation of glycopolymers, glycodendrimers, and glyconanoparticles for applications in drug delivery, diagnostics, and materials science. The unique properties of 2-deoxy-sugars can be exploited to modulate the biological activity and physical properties of these complex architectures.

Integration with Automated and High-Throughput Synthesis Platforms

The demand for structurally well-defined oligosaccharides for biological studies has spurred the development of automated and high-throughput synthesis platforms. nih.govnih.gov Integrating the synthesis of 2-deoxy-glycosides, using precursors like this compound, into these automated systems is a key future direction.

Automated glycan assembly, performed on either solid or solution-phase supports, offers the potential to rapidly generate libraries of oligosaccharides for screening and structure-activity relationship studies. bioengineer.orgeurekalert.org High-performance liquid chromatography (HPLC)-based automation is an emerging and accessible platform that could enable both specialists and non-specialists to synthesize glycans. glycoforum.gr.jp The development of robust and reliable glycosylation methods that are amenable to automation is a critical prerequisite for the success of these platforms. nih.gov

High-throughput screening of reaction conditions, including catalysts, solvents, and protecting groups, will accelerate the discovery of optimal glycosylation protocols for 2-deoxy-sugars. nih.gov This data-driven approach will be invaluable for overcoming the current limitations in stereocontrol and yield. The ability to rapidly synthesize and screen a wide variety of 2-deoxy-glycosides will undoubtedly accelerate research in glycobiology and drug discovery. bioengineer.org

Application of Computational Chemistry for Predicting Reactivity, Stereoselectivity, and Conformation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. In the context of this compound chemistry, computational methods are being increasingly applied to predict reactivity, stereoselectivity, and conformation.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, energies, and spectroscopic properties of 2-deoxy-D-glucose and its derivatives. mdpi.comnih.gov This information can be used to understand the factors that govern the reactivity of different glycosyl donors and acceptors. Computational studies can also model the transition states of glycosylation reactions, helping to elucidate the mechanisms that control stereoselectivity. nih.gov

Molecular docking and molecular dynamics simulations can be used to study the interactions between 2-deoxy-sugars and biological macromolecules, such as enzymes and receptors. nih.gov This can aid in the design of novel enzyme inhibitors or carbohydrate-based therapeutics.

Furthermore, machine learning algorithms are being trained on large datasets of glycosylation reactions to predict the stereochemical outcome with a high degree of accuracy. rsc.orgfu-berlin.de These predictive models, which consider a multitude of factors including the structures of the donor, acceptor, catalyst, and solvent, have the potential to revolutionize how glycosylation reactions are planned and executed. rsc.org By quantifying the influence of each variable, a deeper understanding of the factors controlling the transformation can be achieved. fu-berlin.de

Q & A

Q. What role does this compound play in studying carbohydrate-protein interactions (e.g., lectin binding)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lectins (e.g., concanavalin A). Acetyl removal via controlled hydrolysis generates partially deprotected analogs to map binding epitopes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.